Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane

Description

Properties

CAS No. |

375-63-3 |

|---|---|

Molecular Formula |

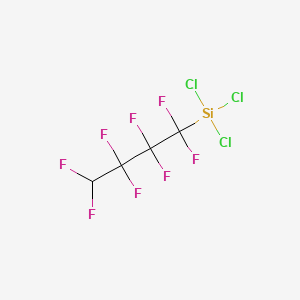

C4HCl3F8Si |

Molecular Weight |

335.48 g/mol |

IUPAC Name |

trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane |

InChI |

InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H |

InChI Key |

MYZMPPUVPXNBEL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .

Industrial Production Methods

In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .

Chemical Reactions Analysis

Types of Reactions

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, resulting in the formation of organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, organic solvents, and fluorinated catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various organosilicon compounds, such as octadecyltrichlorosilane, perfluoroctyltrichlorosilane, and perfluorodecyltrichlorosilane .

Scientific Research Applications

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of scientific research applications, including:

Surface Modification: It is used to create superhydrophobic surfaces by forming self-assembled monolayers on substrates.

Microfluidic Devices: The compound is used to silanize substrates for the fabrication of microfluidic devices using soft lithography.

Polymeric Matrices: It forms chemically patterned surfaces for the quantitative analysis of insoluble surfactants in polymeric matrices.

Nanotube Arrays: Alumina membranes treated with this compound can form superhydrophobic polyimide-based nanotube arrays.

Mechanism of Action

The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .

Comparison with Similar Compounds

Research and Regulatory Challenges

- PFAS Regulations: The octafluorobutyl derivative’s "non-active" status may change as global PFAS regulations evolve, impacting its commercial viability .

- Synthetic Efficiency: Rhodium catalysts for chlorinated silanes (e.g., trichloro(3-chloropropyl)silane) offer superior turnover numbers (TON: 140,000) compared to Pt-based systems, suggesting opportunities for optimizing fluorinated silane synthesis .

Q & A

Q. What synthetic routes are used to prepare Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves reacting a fluorinated alkyl precursor (e.g., 1,1,2,2,3,3,4,4-octafluorobutyl derivatives) with trichlorosilane under anhydrous conditions. Key steps include:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis. Solvents like dry toluene or hexane are preferred to minimize side reactions.

- Purification : Distillation under reduced pressure (e.g., 192°C boiling point ) or column chromatography with silica gel can isolate the product. Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

- Critical Factors : Moisture control is essential, as chlorosilanes hydrolyze readily. Anhydrous solvents and sealed reaction systems are mandatory .

Basic Question

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR identify fluorinated chain integrity and silicon bonding environments. For example, NMR peaks at -120 to -125 ppm confirm perfluorobutyl groups .

- Fourier-Transform Infrared (FTIR) : Peaks at 1100–1250 cm (Si-Cl stretching) and 1150–1200 cm (C-F stretching) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., [M-Cl] fragments) to confirm molecular weight (e.g., 444.53 g/mol ).

Advanced Question

Q. How does the fluorinated chain length influence the reactivity of this compound in surface modification applications?

Methodological Answer: The perfluorobutyl chain provides a balance between hydrophobicity and steric effects:

- Surface Energy Reduction : Shorter chains (e.g., C4 vs. C8) yield higher surface energy, impacting wettability in coatings .

- Reactivity with Substrates : Longer fluorinated chains (e.g., C8 in FOTS) hinder hydrolysis rates due to steric shielding of Si-Cl bonds, whereas C4 chains allow faster grafting but lower durability .

- Experimental Design : Compare contact angles and X-ray photoelectron spectroscopy (XPS) data for silanes with varying chain lengths to correlate structure-performance relationships .

Advanced Question

Q. How can researchers resolve contradictions in hydrolysis rate data for this compound under varying pH and temperature conditions?

Methodological Answer: Contradictions arise from competing hydrolysis mechanisms:

- Acidic vs. Alkaline Conditions : In acidic media (pH < 3), hydrolysis is slower due to protonation of nucleophilic water. In alkaline conditions (pH > 10), rapid silanol formation occurs, but aggregation may skew kinetic measurements .

- Temperature Dependence : Arrhenius plots (ln(k) vs. 1/T) can isolate activation energies. For example, at 25°C, hydrolysis half-life is ~2 hours in neutral water, but extends to >24 hours in dry tetrahydrofuran .

- Mitigation Strategies : Use buffered solutions and real-time monitoring (e.g., in situ FTIR) to track intermediate silanol species .

Advanced Question

Q. What role does this compound play in nanoparticle synthesis compared to other organosilanes?

Methodological Answer:

- Core-Shell Structure Formation : The compound acts as a surfactant and reactant in reverse micelle systems. For example, in silicon nanocrystal (Si NC) synthesis, it forms a self-assembled shell around SiCl cores, enabling controlled growth .

- Comparative Performance : Unlike non-fluorinated silanes (e.g., trichloro(hexyl)silane), the fluorobutyl chain enhances colloidal stability in nonpolar solvents due to stronger van der Waals interactions .

- Optimization : Vary silane-to-SiCl ratios (e.g., 1:2 to 1:5) and sonication times (30–60 min) to tune nanoparticle size (5–20 nm) .

Advanced Question

Q. What strategies mitigate safety risks when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods to prevent exposure to corrosive HCl vapors released during hydrolysis .

- Waste Management : Hydrolyze residual silane in ice-cold ethanol to convert Cl into less hazardous siloxanes. Neutralize acidic byproducts with sodium bicarbonate .

- Storage : Store under nitrogen in amber glass bottles at -20°C to prevent moisture ingress and photodegradation .

Advanced Question

Q. How does this compound compare to other fluorinated silanes in dielectric surface treatments for electronic devices?

Methodological Answer:

- Mobility Enhancement : In organic field-effect transistors (OFETs), this compound-treated dielectrics show higher charge carrier mobility (μ > 1.5 cm/V·s) compared to non-fluorinated analogs (μ ~ 0.5 cm/V·s) due to reduced interfacial traps .

- Surface Energy Tuning : Fluorinated chains lower surface energy (e.g., 18–22 mN/m vs. 25–30 mN/m for hydrocarbon silanes), improving semiconductor film crystallinity .

- Methodology : Use atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) to correlate surface morphology with device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.